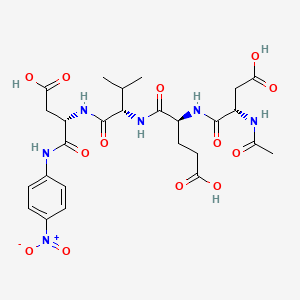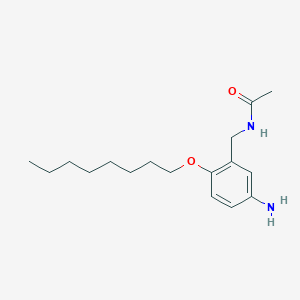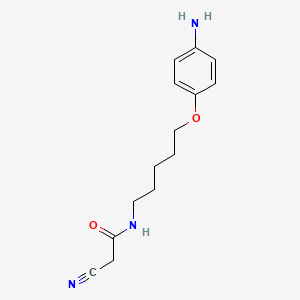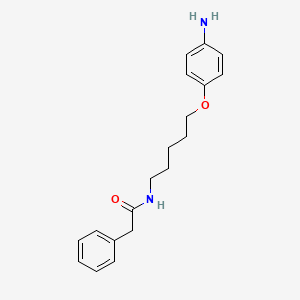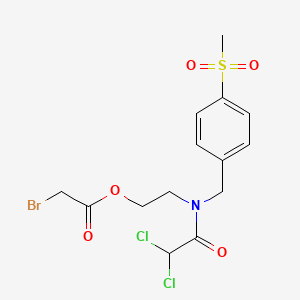
Afalanine
Descripción general
Descripción
Afalanine, also known as N-Acetyl-DL-phenylalanine, is a compound with the molecular formula C11H13NO3 . It has an average mass of 207.226 Da and a monoisotopic mass of 207.089539 Da .
Synthesis Analysis
The synthesis of β-alanine, a naturally occurring β-type amino acid similar to Afalanine, has been studied extensively. It can be synthesized by bacteria, fungi, and plants . One method involves the ammoniation of acrylic acid to β-alanine . Another method uses L-aspartic acid-α-decarboxylase for the catalytic synthesis of β-alanine through the decarboxylation of L-aspartate .
Chemical Reactions Analysis
Amino acids, like Afalanine, can act as both acids and bases due to their amine and carboxyl functional groups . They can participate in various chemical reactions, including transamination and decarboxylation .
Physical And Chemical Properties Analysis
Afalanine has a density of 1.2±0.1 g/cm³. Its boiling point is 453.9±38.0 °C at 760 mmHg. The compound has a molar refractivity of 54.8±0.3 cm³ and a molar volume of 172.7±3.0 cm³ .
Aplicaciones Científicas De Investigación
Differentiation and Characterization of Proteases
The compound serves as a tool to identify, differentiate, and characterize serine protease(s) and peptidase(s). This is crucial in understanding the specific functions and mechanisms of these enzymes in various biological processes .
Chemotactic Activity Studies
N-Acetyl-DL-phenylalanine has been used to study the chemotactic activities of rabbit peritoneal neutrophils. This involves separating chemotactic activity from N-acetyl-DL-phenylalanine beta-naphthyl esterase activities through column chromatography .
Esterase Activity Analysis
The compound is also utilized to analyze esterase activity. Partially purified esterase obtained from DEAE-cellulose chromatography had a molecular weight of 70,000, indicating its potential use in molecular weight determination .
Mecanismo De Acción
Target of Action
The primary target of N-Acetyl-DL-phenylalanine is Aldose reductase , a key enzyme in the polyol pathway . This enzyme plays a crucial role in the conversion of glucose to sorbitol, a process that can lead to various complications when dysregulated .
Biochemical Pathways
N-Acetyl-DL-phenylalanine is involved in the polyol pathway . This pathway is responsible for the conversion of glucose to sorbitol, a process that can lead to various complications when dysregulated .
Result of Action
Given its interaction with aldose reductase, it may influence the polyol pathway and potentially have effects on glucose metabolism
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-acetamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJSKKFNMDLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045697 | |
| Record name | Afalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Afalanine | |
CAS RN |
2901-75-9, 10172-89-1, 2018-61-3 | |
| Record name | N-Acetyl-DL-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afalanine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002901759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10172-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylphenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-DL-phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Afalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3-phenyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFW2NGO18S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests that intravenously administered N-acetylphenylalanine is primarily eliminated through the kidneys. It binds to plasma albumin and undergoes renal peritubular transport via a probenecid-sensitive excretory system for organic anions. []
A: N-acetylphenylalanine is a metabolite of phenylalanine. Studies indicate that its renal excretion might be significant in phenylketonuria, potentially aiding in the removal of this amphipathic metabolite. []
ANone: The molecular formula of N-acetylphenylalanine is C11H13NO3, and its molecular weight is 207.23 g/mol.
A: Studies have utilized various spectroscopic techniques, including:* NMR: 1H NMR and 13C NMR have been used to characterize N-acetylphenylalanine and its derivatives, particularly in studies focusing on synthesis and structural elucidation. [, ]* IR Spectroscopy: Infrared multiple-photon dissociation (IRMPD) spectroscopy, in conjunction with density functional theory (DFT) calculations, has been used to investigate the gas-phase conformations of N-acetylphenylalanine. []
ANone: The provided research articles primarily focus on the biochemical and pharmacological aspects of N-acetylphenylalanine. There's limited information regarding its material compatibility and stability under various conditions.
A: Yes, Density Functional Theory (DFT) calculations have been employed to study carbohydrate-peptide interactions involving N-acetylphenylalanine methylamide. These calculations helped determine the structures of complexes formed with different carbohydrate molecules. []
A: Studies on α-chymotrypsin demonstrate the impact of side chain size on substrate specificity. As the amino acid side chain increases in size (e.g., from glycine to phenylalanine), the L-enantiomers of N-acetyl amino acid esters are hydrolyzed faster, while the D-enantiomers are hydrolyzed slower. [, ] This suggests a three-point interaction model in the enzyme's active site.
A: Research on papain reveals a strong preference for the L-enantiomer of N-acetylphenylalanylglycine 4-nitroanilide over its D-enantiomer in hydrolysis reactions. This selectivity highlights the enzyme's chiral recognition abilities. []
ANone: The provided research primarily focuses on scientific investigations of N-acetylphenylalanine, and details regarding specific SHE regulations are not discussed.
A: While the research highlights the renal elimination of N-acetylphenylalanine [], comprehensive information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not extensively covered.
A: Yes, studies have used rat models to understand the metabolic fate and renal elimination of N-acetylphenylalanine. [] Additionally, research investigating the formation of N-malonylphenylalanine in plants used barley seedlings as a model organism. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

